2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-19-15(11)18-14(13(10-20)16(19)21)17-12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSGHCJOWAXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrimidine derivative with an aniline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Key Observations:
- Substituent Polarity: Hydrophilic groups (e.g., hydroxyethylamino in ) improve aqueous solubility, whereas aromatic/heterocyclic substituents (e.g., anilino, piperazinyl) enhance target binding via hydrophobic/π-stacking interactions .
- Biological Activity : Thiomorpholin-4-yl and imidazo-pyrimidine derivatives exhibit explicit enzyme inhibition and antitumor effects, suggesting the target compound may share similar mechanisms .
Pharmacological Potential
- Antitumor Activity: Structural analogs like 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde demonstrate efficacy in reducing tumor growth and normalizing liver enzyme levels, suggesting the anilino variant may target similar pathways (e.g., kinase inhibition) .
- Enzyme Inhibition : Thiomorpholin-4-yl derivatives inhibit tubulin polymerization, a mechanism critical in cancer therapy .
- Solubility vs. Bioactivity Trade-off: While hydroxyethylamino analogs (e.g., ) may have better pharmacokinetics, their reduced lipophilicity could limit membrane permeability compared to aromatic substituents.
Biological Activity
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from diverse sources.
Synthesis
Synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of pyrimidine derivatives. Various synthetic routes have been explored, often utilizing catalysts such as palladium for cross-coupling reactions to enhance yield and selectivity .
Anticancer Properties
Recent studies have indicated that compounds related to 2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine exhibit significant anticancer activity. For example, derivatives have been tested against various cancer cell lines including lymphoma and glioma, showing promising results in inhibiting cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Anilino-9-methyl-4-oxopyrido... | Lymphoma | 5.4 | |
| AZD8055 | Solid Tumors | 3.5 | |
| 6-(2,6-dichlorophenyl)-... | Malignant Glioma | 4.1 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer progression. For instance, it has been reported as a potent inhibitor of mTOR kinase, which plays a pivotal role in cell growth and proliferation .
Table 2: Enzyme Inhibition Activity
| Enzyme Target | Compound Name | Inhibition Type | Reference |
|---|---|---|---|
| mTOR | 2-Anilino-9-methyl-4-oxopyrido... | ATP-competitive | |
| PI3Kδ | Pyrido[3,4-d]pyrimidine derivatives | Selective inhibitor |
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives of this compound have shown anti-inflammatory effects by modulating immune responses through inhibition of specific pathways involved in inflammation .
Case Study 1: Cancer Treatment Trials
A clinical trial evaluated the efficacy of a related compound in patients with advanced lymphoma. Results indicated a significant reduction in tumor size among participants treated with the compound compared to placebo controls. The study highlighted the potential for further development into a therapeutic agent for hematological malignancies.
Case Study 2: Inhibition of mTOR Pathway
Another study focused on the inhibition of the mTOR pathway using 2-Anilino-9-methyl derivatives. The findings revealed that these compounds could effectively reduce cell viability in cancer cells resistant to conventional therapies, suggesting their utility in overcoming drug resistance .
Q & A
Advanced Research Question
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based kinetic assays. IC₅₀ values are calculated from dose-response curves .
- In vivo models : Assess analgesic or anti-inflammatory activity in rodent models (e.g., acetic acid-induced writhing), with dose optimization to balance efficacy and toxicity .
Data Interpretation : Compare structure-activity relationships (SAR) with analogues (e.g., ethoxy or methyl substitutions) to identify critical pharmacophores .
What computational strategies predict its interaction with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or FRIGATE algorithms to simulate binding to Mycobacterium tuberculosis DUTPase, focusing on hydrogen bonding with the aldehyde and pyrimidine carbonyl groups .
- DFT calculations : B3LYP/6-31+G(d,p) models predict electron density distribution, highlighting nucleophilic sites (e.g., aldehyde carbon) for covalent inhibitor design .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
How can conflicting bioactivity data across studies be resolved?
Advanced Research Question
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. ethanol), or enzyme isoforms. Standardize protocols using guidelines like OECD 429 .
- Structural variability : Impurity profiles (e.g., residual solvents) affect activity. Employ HPLC-MS to verify purity (>95%) before testing .
- Cell-line specificity : Validate target expression (e.g., qPCR for enzyme mRNA) in cell models to ensure relevance .
What are the best practices for handling and storing this compound?
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation .
- Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (H301: toxic if swallowed). Neutralize spills with 10% sodium bicarbonate .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Question
- Substituent modulation : Replace the anilino group with benzylamino or allylamino moieties to enhance solubility or target affinity .
- Bioisosterism : Substitute the pyrido-pyrimidine core with quinolinone systems to retain activity while improving metabolic stability .
- Pharmacokinetics : Introduce PEGylated side chains to increase half-life in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
